Cas no 941991-52-2 (N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide)

N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide structure
941991-52-2 structure
Product Name:N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide
CAS No:941991-52-2
MF:C21H21F3N2O2
MW:390.398855924606
CID:6005575
PubChem ID:16927088
Update Time:2025-10-30

N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide
    • N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
    • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
    • 941991-52-2
    • AKOS024645107
    • F2384-0404
    • N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28)
    • InChI Key: JMIRGTQPLNLXAO-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CC(C)C)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 390.15551240g/mol
  • Monoisotopic Mass: 390.15551240g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 49.4Ų

N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2384-0404-2μmol
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2384-0404-5μmol
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2384-0404-10μmol
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2384-0404-20μmol
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2384-0404-1mg
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2384-0404-2mg
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2384-0404-3mg
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2384-0404-4mg
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2384-0404-5mg
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2384-0404-10mg
N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
941991-52-2 90%+
10mg
$79.0 2023-05-16

N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide Related Literature

Additional information on N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide

Recent Advances in the Study of N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide (CAS: 941991-52-2)

The compound N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide (CAS: 941991-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tetrahydroquinoline core and a trifluoromethylbenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Preliminary data suggest that it exhibits high affinity for certain protein kinases, which are critical regulators of cellular signaling pathways. This property makes it a candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to characterize its binding interactions, providing valuable insights into its structure-activity relationships.

In addition to its potential therapeutic applications, recent studies have also explored the synthetic pathways for N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide. Optimized synthetic routes have been developed to improve yield and purity, which are critical for scaling up production for clinical trials. These advancements have been documented in several high-impact journals, highlighting the compound's growing importance in medicinal chemistry.

Pharmacokinetic and toxicological studies have also been conducted to assess the compound's suitability for further development. Early results indicate favorable absorption and distribution profiles, with minimal off-target effects. However, additional studies are needed to fully evaluate its safety and efficacy in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical applications.

In conclusion, N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-(trifluoromethyl)benzamide represents a promising candidate for drug development, with its unique chemical structure and biological activity offering multiple avenues for therapeutic intervention. Continued research efforts are expected to further elucidate its potential and address current limitations, paving the way for its eventual use in treating complex diseases.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd